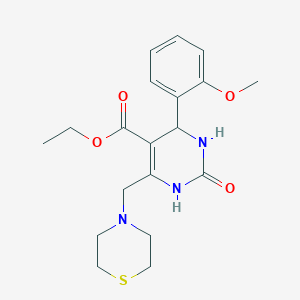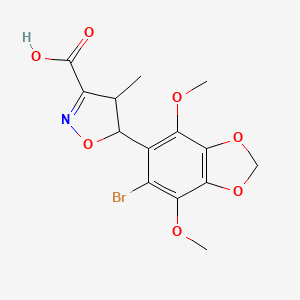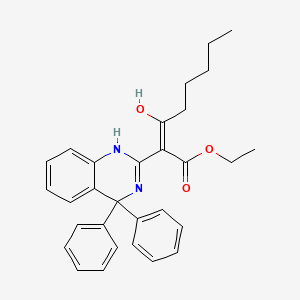![molecular formula C22H13ClF2N4O B11473593 3-(4-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11473593.png)
3-(4-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of chlorophenyl and difluorophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include halogenated aromatic compounds, fluorinating agents, and pyrazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like automated synthesis and real-time monitoring to optimize reaction conditions and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Substitution: Halogenated aromatic compounds can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
3-(4-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound’s properties are leveraged in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7-phenyl-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 3-(4-chlorophenyl)-7-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 3-(4-chlorophenyl)-7-(3,4-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Uniqueness
What sets 3-(4-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one apart from similar compounds is the presence of both chlorophenyl and difluorophenyl groups. This unique combination imparts distinct chemical and physical properties, making it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H13ClF2N4O |
|---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-11-(3,4-difluorophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C22H13ClF2N4O/c1-12-20(13-2-4-14(23)5-3-13)21-26-11-16-19(29(21)27-12)8-9-28(22(16)30)15-6-7-17(24)18(25)10-15/h2-11H,1H3 |
InChI Key |
NFXGZBXVIVZIKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide](/img/structure/B11473518.png)

![1,1,10b-Trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]phthalazin-3-one](/img/structure/B11473530.png)
![7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 2-[5-(2-furanyl)-1H-pyrazol-3-yl]-8,9-dihydro-](/img/structure/B11473542.png)


![2-[(2-cyanophenyl)sulfanyl]-N-[2-(furan-2-yl)ethyl]benzamide](/img/structure/B11473567.png)
![N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11473572.png)
![2-(ethylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11473575.png)
![9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11473580.png)

![5-(4-fluorophenyl)-6-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11473586.png)
![2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B11473595.png)
